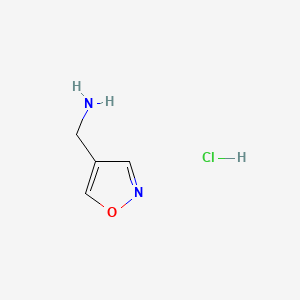

Isoxazol-4-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is 134.0246905 g/mol and the complexity rating of the compound is 57.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVALZCMCJOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624188 | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-70-4, 173850-71-0 | |

| Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoxazol-4-ylmethanamine hydrochloride basic properties

An In-Depth Technical Guide to the Core Basic Properties of Isoxazol-4-ylmethanamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its fundamental properties, a plausible synthetic route, and its potential applications within the broader context of medicinal chemistry. The isoxazole scaffold is a cornerstone in the development of numerous therapeutic agents, and understanding the characteristics of its derivatives is paramount for innovation in the field.[1][2][3][4][5]

Physicochemical and Structural Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility, properties often desirable for pharmaceutical development. While specific experimental data for this particular salt is not extensively documented in publicly available literature, we can infer and calculate key properties based on the free base and general chemical principles.

The core structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2][4] This arrangement imparts unique electronic properties that are crucial for its interaction with biological targets.[6] The aminomethyl group at the 4-position provides a key functional handle for further chemical modifications.

A summary of its physicochemical properties is presented below:

| Property | Value | Source/Method |

| IUPAC Name | (1,2-oxazol-4-yl)methanamine hydrochloride | - |

| CAS Number | 173850-71-0 | [7] |

| Molecular Formula | C₄H₇ClN₂O | Calculated |

| Molecular Weight | 134.56 g/mol | Calculated from free base MW (98.10 g/mol )[8] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| pKa (of conjugate acid) | ~7.5 (Predicted) | Inferred from similar amine hydrochlorides[9] |

| LogP (of free base) | 0.83360 | |

| Boiling Point (of free base) | 206.994 °C at 760 mmHg | |

| Density (of free base) | 1.148 g/cm³ |

Synthesis and Characterization: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-isoxazolecarboxylate

-

To a stirred solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add an equimolar amount of hydroxylamine hydrochloride.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by flash column chromatography.

Step 2: Reduction to (Isoxazol-4-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C and add a solution of ethyl 4-isoxazolecarboxylate in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain (isoxazol-4-yl)methanol.

Step 3: Conversion to 4-(Azidomethyl)isoxazole

-

Dissolve (isoxazol-4-yl)methanol in a suitable solvent like dichloromethane.

-

Cool to 0 °C and add thionyl chloride dropwise to convert the alcohol to the corresponding chloride.

-

After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo.

-

Dissolve the crude isoxazol-4-ylmethyl chloride in dimethylformamide (DMF) and add sodium azide.

-

Heat the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour into water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

Step 4: Reduction to Isoxazol-4-ylmethanamine

-

Dissolve 4-(azidomethyl)isoxazole in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the free amine.

Step 5: Formation of this compound

-

Dissolve the crude Isoxazol-4-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the isoxazole ring protons and the aminomethyl group.[14][15]

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretching of the ammonium salt and the C=N and N-O bonds of the isoxazole ring.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Applications in Medicinal Chemistry and Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1][2][5] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4]

This compound serves as a valuable building block for the synthesis of more complex molecules. The primary amine provides a nucleophilic site for a variety of chemical transformations, allowing for the introduction of this key heterocyclic motif into larger drug candidates.

Caption: Diverse therapeutic applications of isoxazole-containing compounds.

The utility of this compound lies in its ability to be incorporated into lead compounds through amide bond formation, reductive amination, or other amine-based chemistries. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule while retaining the isoxazole core.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and bases.

-

For long-term storage, refrigeration or freezing is recommended to maintain stability.[9]

References

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]

-

ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6. Chemsrc. Available at: [Link]

-

General experimental procedures. The Royal Society of Chemistry. Available at: [Link]

-

Table 1 . Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... ResearchGate. Available at: [Link]

-

Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593. PubChem - NIH. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

-

4-Isoxazolemethanamine | C4H6N2O | CID 10486803. PubChem - NIH. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C-ISOXAZOL-3-YL-METHYLAMINE | 131052-58-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Hydrochloride: Structure, Analysis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazol-4-ylmethanamine hydrochloride is a heterocyclic amine of significant interest within medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies pertinent to this compound. It is designed to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related isoxazole derivatives. The guide delves into the structural elucidation of this compound and presents detailed, field-proven analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is crafted to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt and troubleshoot these essential analytical methods.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural profile, making it a cornerstone in the design of novel therapeutic agents.[1] The isoxazole nucleus is found in a variety of drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] this compound, as a primary amine derivative of the isoxazole core, represents a key building block for the synthesis of more complex molecules. The primary amine handle offers a versatile point for chemical modification, allowing for its incorporation into larger molecular frameworks through amide bond formation, reductive amination, and other amine-based chemistries. Understanding the precise structure and analytical behavior of this foundational molecule is therefore paramount for its effective utilization in drug discovery and development programs.[3]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique molecular architecture and resulting physicochemical characteristics.

Chemical Structure

The structure consists of an isoxazole ring substituted at the 4-position with a methanamine group, which is protonated to form the hydrochloride salt.

Molecular Formula: C₄H₇ClN₂O[4]

Molecular Weight: 134.56 g/mol [4]

CAS Number: 173850-71-0[5]

IUPAC Name: (1,2-oxazol-4-yl)methanamine;hydrochloride[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. It is important to note that experimental values for melting point and solubility for this specific compound are not widely reported in peer-reviewed literature; therefore, the provided data should be considered as estimates based on related structures and should be experimentally verified.

| Property | Value | Source |

| Physical State | White to off-white solid | Typical for small molecule hydrochlorides |

| Melting Point | Not reported (estimate: 150-170 °C) | N/A |

| Solubility | Soluble in water and methanol | [7] |

| pKa (of the ammonium ion) | ~8.20 (Predicted) | [6] |

Structural Elucidation and Analytical Characterization

A robust analytical workflow is critical for confirming the identity, purity, and stability of this compound. This section outlines the principal spectroscopic and chromatographic techniques employed for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydrochloride salt form and the choice of solvent (typically D₂O or DMSO-d₆) will influence the chemical shifts, particularly of the amine and aromatic protons.

Illustrative ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H5 (isoxazole ring) |

| ~8.6 | s | 1H | H3 (isoxazole ring) |

| ~4.2 | s | 2H | -CH₂- (methanamine) |

Causality Behind Experimental Choices:

-

Solvent: D₂O is often chosen for hydrochloride salts due to their high solubility. The acidic proton of the ammonium group will exchange with deuterium, often causing the signal to broaden or disappear.

-

Referencing: The residual solvent peak (HDO at ~4.79 ppm) is used as an internal reference.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Illustrative ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (isoxazole ring) |

| ~155 | C5 (isoxazole ring) |

| ~110 | C4 (isoxazole ring) |

| ~35 | -CH₂- (methanamine) |

Expertise & Experience: The chemical shifts of the isoxazole ring carbons are highly characteristic. The carbon adjacent to the oxygen (C5) and the carbon between the heteroatoms (C3) are typically downfield due to the electron-withdrawing effects of the heteroatoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Illustrative FT-IR Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, broad | N-H stretching (ammonium salt) |

| ~1620 | Medium | C=N stretching (isoxazole ring) |

| ~1450 | Medium | C=C stretching (isoxazole ring) |

| ~1100 | Strong | C-O stretching (isoxazole ring) |

Trustworthiness: The broad absorption in the 3400-2800 cm⁻¹ region is a hallmark of an amine salt and provides strong evidence for the hydrochloride form of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Expected Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The primary ion observed will be the protonated free base, corresponding to the molecular weight of Isoxazol-4-ylmethanamine.

-

Key Fragments: Fragmentation may involve the loss of ammonia (NH₃) or cleavage of the isoxazole ring.

Caption: A generalized workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare mobile phases A and B as described above. Filter and degas the mobile phases before use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

-

Sample Preparation: Dissolve the sample in the same solvent as the standard to a similar concentration.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Data Processing: Determine the retention time and peak area of the analyte. Purity can be calculated based on the area percent of the main peak.

Authoritative Grounding: The principles of this HPLC method are based on established practices for the analysis of polar, small molecules.[8] The use of a C18 column provides good retention for the moderately polar isoxazole ring, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

Synthesis and Applications

General Synthetic Approach

The synthesis of isoxazole derivatives often involves the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[9][10] For Isoxazol-4-ylmethanamine, a plausible synthetic route could involve the construction of an isoxazole ring bearing a precursor functional group at the 4-position, such as a nitrile or an aldehyde, which can then be reduced to the amine. One common method is the three-component reaction of an aldehyde, hydroxylamine hydrochloride, and an active methylene compound.[11]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 5. C-ISOXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 173850-43-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoxazol-4-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazol-4-ylmethanamine hydrochloride, bearing the CAS number 173850-71-0, represents a key heterocyclic building block for the synthesis of novel chemical entities in drug discovery and development. The isoxazole motif is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and its ability to modulate the physicochemical properties of drug candidates.[1][2][3] This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its potential applications in the design and synthesis of next-generation therapeutics. We will delve into synthetic strategies, pharmacological significance, and practical experimental protocols, offering researchers the foundational knowledge required to effectively utilize this versatile amine in their research endeavors.

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring structural motif in a multitude of clinically approved drugs and biologically active compounds.[1][4][5] Its prevalence stems from a unique combination of electronic properties and steric features that allow it to serve as a bioisosteric replacement for other functional groups, engage in various non-covalent interactions with biological targets, and contribute to favorable pharmacokinetic profiles.[3]

The inherent polarity and hydrogen bonding capabilities of the isoxazole ring, coupled with its metabolic stability, make it an attractive component in the design of molecules targeting a wide array of diseases.[6] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

Key Attributes of the Isoxazole Moiety in Drug Design:

-

Bioisosterism: The isoxazole ring can mimic other functional groups, such as esters and amides, while offering improved metabolic stability.

-

Modulation of Physicochemical Properties: Incorporation of the isoxazole scaffold can influence a molecule's solubility, lipophilicity, and polar surface area, which are critical parameters for drug-likeness.

-

Diverse Biological Activities: The isoxazole core is found in drugs with a wide range of therapeutic applications, highlighting its versatility in interacting with various biological targets.[1][2][3]

Physicochemical and Structural Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 173850-71-0 | [7][8] |

| Molecular Formula | C₄H₇ClN₂O | [8] |

| Molecular Weight | 134.56 g/mol | [8] |

| IUPAC Name | (1,2-oxazol-4-yl)methanamine;hydrochloride | [8] |

| Parent Compound | 4-Isoxazolemethanamine (CAS: 173850-43-6) | [9] |

| Canonical SMILES | C1=C(C=NO1)CN.Cl | [10] |

| Heavy Atom Count | 8 | [11][12] |

Synthetic Strategies for Isoxazole-4-ylmethanamine and its Derivatives

The synthesis of isoxazole derivatives is a well-established area of organic chemistry, with several robust methods available for the construction of the isoxazole ring. The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures.

General Approaches to Isoxazole Ring Synthesis

The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][13] This reaction offers a high degree of regiochemical control, allowing for the synthesis of specifically substituted isoxazoles.

Another prevalent method involves the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[14] Variations of this approach, including multicomponent reactions, have been developed to enhance efficiency and atom economy.[15]

Caption: Key synthetic routes to the isoxazole ring system.

Hypothetical Synthesis of Isoxazol-4-ylmethanamine

A plausible synthetic route to the parent amine, 4-isoxazolemethanamine, could involve the reduction of a corresponding nitrile or the Gabriel synthesis starting from a 4-(halomethyl)isoxazole intermediate. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid.

Caption: A potential synthetic workflow for Isoxazol-4-ylmethanamine HCl.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the creation of diverse chemical libraries for high-throughput screening and as a key intermediate in the synthesis of targeted drug candidates.

Fragment-Based Drug Discovery (FBDD)

With its low molecular weight and defined vector for chemical elaboration, Isoxazol-4-ylmethanamine is an ideal candidate for fragment-based drug discovery.[16] The primary amine allows for the facile introduction of various functionalities to probe the chemical space around a biological target's binding site.

Lead Optimization

In the lead optimization phase of drug discovery, the isoxazole-4-ylmethanamine moiety can be incorporated into more complex molecules to fine-tune their pharmacological and pharmacokinetic properties.[17] The isoxazole ring can act as a rigid linker, positioning key pharmacophoric elements for optimal interaction with the target protein.

Known Bioactivities of Isoxazole Derivatives

While specific data for this compound is scarce, the broader class of isoxazole derivatives has been extensively studied and shown to possess a wide range of biological activities:

-

Anticancer: Isoxazole-containing compounds have been investigated as inhibitors of various cancer-related targets, including kinases and heat shock proteins.[3][18]

-

Anti-inflammatory: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Antimicrobial: Numerous isoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[3]

-

Neuroprotective: The isoxazole scaffold has been explored for its potential in treating neurodegenerative diseases.[1][2]

Experimental Protocols

The following protocols provide a general framework for the characterization and derivatization of this compound. Researchers should adapt these methods based on the specific requirements of their projects and consult relevant literature for more detailed procedures.

Protocol for Amide Coupling

This protocol describes a standard procedure for coupling this compound with a carboxylic acid to form an amide bond.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol for Reductive Amination

This protocol outlines a general method for the reaction of this compound with an aldehyde or ketone to form a secondary amine.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[11] Based on available data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[8]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][11]

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its inherent structural features, derived from the privileged isoxazole scaffold, combined with the synthetic accessibility of its primary amine handle, position it as a key starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthetic utility, and potential applications, aiming to empower researchers to leverage this compound in their quest for new and improved medicines. The continued exploration of isoxazole-based chemistry promises to yield exciting discoveries in the treatment of a wide range of human diseases.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).

- The recent progress of isoxazole in medicinal chemistry - Bohrium.

- A review of isoxazole biological activity and present synthetic techniques.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed.

- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. (2024, December 5).

- 173850-71-0 | this compound | Inorganic Salts - Ambeed.com.

- 173850-71-0|this compound|BLD Pharm.

- CAS:173850-71-0, 异噁唑-4-甲胺盐酸盐-毕得医药.

- (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30).

- Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem - NIH.

- The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed.

- Isoxazole synthesis - Organic Chemistry Portal.

- Fragment-based drug discovery and its application to challenging drug targets - PubMed. (2017, November 8).

- 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem - NIH.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 8. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ambeed.com [ambeed.com]

- 12. CAS:173850-71-0, 异噁唑-4-甲胺盐酸盐-毕得医药 [bidepharm.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoxazol-4-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Isoxazol-4-ylmethanamine hydrochloride, a key heterocyclic building block for professionals in pharmaceutical research and drug development. We will delve into its fundamental physicochemical properties, validated synthetic and analytical procedures, and its strategic role in modern medicinal chemistry.

Section 1: Physicochemical Properties and Structural Data

This compound is the salt form of the parent amine, Isoxazol-4-ylmethanamine. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications. The foundational properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O | PubChem[1] |

| Molecular Weight | 134.57 g/mol | ChemicalBook[2] |

| IUPAC Name | (1,2-oxazol-4-yl)methanamine;hydrochloride | PubChem[1] |

| CAS Number | 173850-71-0 | BLD Pharm[3] |

| Canonical SMILES | C1=C(C=NO1)CN.Cl | PubChem[1] |

| Appearance | White to off-white solid | N/A |

| Parent Compound MW | 98.10 g/mol | PubChem[1] |

Note: Physical properties such as melting point and solubility can vary between batches and suppliers. Experimental verification is always recommended.

Section 2: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This structural motif is of significant interest in medicinal chemistry for several reasons:

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, such as phenyl or amide moieties. This allows chemists to modulate physicochemical properties like solubility, metabolic stability, and target-binding affinity while retaining biological activity.

-

Diverse Biological Activities: Isoxazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7]

-

Synthetic Versatility: The isoxazole core provides multiple points for chemical modification, enabling the creation of large and diverse compound libraries for high-throughput screening.[8] The presence of the aminomethyl group in the title compound offers a key handle for derivatization, typically through amide bond formation.

The diagram below illustrates the central role of the isoxazole scaffold as a versatile pharmacophore in drug design, capable of engaging with various biological targets to elicit a therapeutic response.

Caption: Role of the Isoxazole Scaffold in Medicinal Chemistry.

Section 3: Synthesis and Characterization

The synthesis of isoxazole derivatives often involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[9] A general and reliable multi-component reaction (MCR) approach is frequently employed for its efficiency.[10][11]

Representative Synthetic Workflow

A common strategy for producing substituted isoxazoles involves a one-pot reaction between an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride.[9][10] This approach is favored for its atom economy and reduced number of isolation steps.

The workflow diagram below outlines the key stages from starting materials to the final, purified product, emphasizing quality control checkpoints.

Sources

- 1. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [amp.chemicalbook.com]

- 3. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. heteroletters.org [heteroletters.org]

- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging Isoxazol-4-ylmethanamine Hydrochloride as a Core Scaffold for the Development of Biologically Active Agents

An In-Depth Technical Guide:

This guide provides a technical overview of isoxazol-4-ylmethanamine hydrochloride, focusing on its role as a versatile chemical building block. While direct biological activity data for this specific compound is limited, the isoxazole moiety is a well-established pharmacophore in medicinal chemistry. This document will, therefore, explore the broader context of isoxazole bioactivity and present a comprehensive, field-proven framework for utilizing this compound in drug discovery campaigns.

Part 1: Core Compound Analysis: this compound

Isoxazol-4-ylmethanamine is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an aminomethyl group at the 4-position.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable for use in various synthetic and screening applications.[2]

The primary value of this compound lies in its structure: a stable, aromatic isoxazole core combined with a reactive primary amine handle. This combination makes it an ideal starting material or intermediate for the synthesis of more complex molecules through derivatization of the amine group.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O · HCl | PubChem |

| Molecular Weight | 134.56 g/mol | PubChem[3] |

| CAS Number | 173850-71-0 | BLD Pharm[4] |

| Structure (SMILES) | C1=C(C=NO1)CN.[H]Cl | PubChem[1] |

| Appearance | White to off-white solid | Generic |

Part 2: The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[5][6] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore.[7][8] A review of the literature reveals that isoxazole derivatives have been investigated for a wide spectrum of therapeutic applications.[6][7][9]

Key Reported Biological Activities of Isoxazole-Containing Compounds:

-

Anti-inflammatory: Many isoxazole derivatives act as potent anti-inflammatory agents, with some targeting key enzymes like COX-2 or inhibiting leukotriene biosynthesis.[5][6]

-

Antimicrobial: The isoxazole nucleus is present in several antibacterial and antifungal agents.[5][7][10] For example, the β-lactamase resistant antibiotics cloxacillin and dicloxacillin feature an isoxazole group.[5]

-

Anticancer: Researchers have successfully designed isoxazole-containing molecules that exhibit cytotoxic activity against various cancer cell lines.[6][11]

-

Neurological Activity: The scaffold has been employed in the development of agents targeting the central nervous system, including anticonvulsants and compounds modulating neurotransmitter receptors.[6][12]

-

Enzyme Inhibition: The isoxazole ring serves as an effective isostere for other chemical groups, such as the acetyl-lysine motif, enabling it to function as a potent inhibitor of enzymes like bromodomains (BET inhibitors).[13] More complex trisubstituted isoxazoles have been developed as allosteric inhibitors of the nuclear receptor RORγt, a key target in autoimmune diseases.[14]

This diverse range of activities underscores the therapeutic potential that can be unlocked by using simple isoxazole building blocks, such as this compound, as a foundation for chemical library synthesis.

Part 3: Synthetic Utility and Derivatization Strategy

The primary amine of this compound is a versatile functional group for building molecular complexity. It allows for a wide array of chemical transformations, most notably amide bond formation, reductive amination, and urea/thiourea formation. This enables the systematic exploration of the chemical space around the isoxazole core to identify structure-activity relationships (SAR).

A typical derivatization workflow involves coupling the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of novel chemical entities for biological screening.

Caption: General synthetic derivatization scheme.

Part 4: A Framework for Biological Evaluation of Novel Isoxazol-4-ylmethanamine Derivatives

This section outlines a hypothetical, yet scientifically rigorous, workflow for a drug discovery program originating from the isoxazol-4-ylmethanamine scaffold.

Target Selection Rationale: Protein Kinases

Given the prevalence of isoxazole-containing compounds as enzyme inhibitors, a rational starting point is to screen a library of derivatives against a panel of protein kinases. Kinases are a well-validated class of drug targets, particularly in oncology and immunology, and numerous high-throughput screening assays are commercially available. For this hypothetical case, we will focus on identifying inhibitors of a cancer-related kinase, such as Epidermal Growth Factor Receptor (EGFR).

Primary Screening Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for primary high-throughput screening.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the EGFR kinase domain.

Materials:

-

EGFR Kinase (recombinant, His-tagged)

-

LanthaScreen™ Eu-anti-His Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer 236

-

TR-FRET Dilution Buffer

-

Test compounds (dissolved in DMSO)

-

384-well, low-volume, black microplates

Step-by-Step Methodology:

-

Compound Plating: a. Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at a top concentration of 1 mM. b. Using an acoustic liquid handler, dispense 40 nL of each compound concentration into a 384-well assay plate. Include DMSO-only wells for no-inhibition (0%) controls and wells without tracer for maximum-inhibition (100%) controls.

-

Enzyme/Antibody Mixture Preparation: a. Prepare a 2X working solution of EGFR kinase and Eu-anti-His Antibody in TR-FRET Dilution Buffer. The final concentration in the well should be 5 nM for the kinase and 2 nM for the antibody. b. Add 5 µL of this mixture to each well of the assay plate.

-

Incubation: a. Gently centrifuge the plate (1000 rpm, 1 min) to ensure all components are at the bottom of the wells. b. Incubate the plate at room temperature for 60 minutes, protected from light.

-

Tracer Addition: a. Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET Dilution Buffer. The final concentration in the well should be at the tracer's known Kd for the kinase (e.g., 15 nM). b. Add 5 µL of the tracer solution to all wells except the 100% inhibition controls (add 5 µL of buffer instead).

-

Final Incubation & Readout: a. Centrifuge the plate again (1000 rpm, 1 min). b. Incubate at room temperature for 60 minutes, protected from light. c. Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Normalize the data using the control wells: % Inhibition = 100 * (1 - [(Ratiotest - Ratio100%) / (Ratio0% - Ratio100%)]). c. Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Visualization: Screening Cascade

Caption: A typical drug discovery screening cascade.

Data Presentation: Hypothetical Screening Results

The results from the primary and secondary screens should be summarized in a clear, tabular format to facilitate SAR analysis.

| Compound ID | R-Group (from Amide Coupling) | Primary Screen (% Inh @ 10 µM) | EGFR IC₅₀ (nM) | Selectivity (Kinase X IC₅₀ / EGFR IC₅₀) |

| IZM-001 | 4-Fluorophenyl | 85% | 150 | >100 |

| IZM-002 | 3-Chlorophenyl | 72% | 480 | 45 |

| IZM-003 | 4-Methoxyphenyl | 91% | 85 | >200 |

| IZM-004 | Cyclohexyl | 25% | >10,000 | - |

| IZM-005 | 2-Naphthyl | 95% | 30 | >300 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, compound IZM-005 emerges as a potent and selective lead candidate for further investigation. The data suggests a preference for large, aromatic R-groups.

Illustrative Signaling Pathway: EGFR

Understanding the pathway in which the target operates is crucial for designing cellular assays and interpreting results. An inhibitor of EGFR is expected to block downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately reducing cell proliferation and survival.

Caption: Simplified EGFR signaling pathway.

Part 5: Conclusion and Future Directions

This compound is a valuable chemical entity, not for its intrinsic biological activity, but for its potential as a foundational scaffold in drug discovery. The isoxazole core is a privileged structure, repeatedly validated across numerous therapeutic areas. By leveraging the synthetic tractability of the aminomethyl group, research organizations can rapidly generate diverse chemical libraries.

The framework presented herein provides a robust, industry-standard pathway from library synthesis to hit identification and lead characterization. Future work based on this scaffold would involve expanding the diversity of the chemical library, exploring different substitution patterns on the isoxazole ring itself, and screening against a broader range of biological targets to fully unlock the therapeutic potential of this versatile chemical class.

Part 6: References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10486803, 4-Isoxazolemethanamine. [Link]

-

Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

-

Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]

-

Deshmukh, A. R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

-

Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences, 21(3), 209-222. [Link]

-

Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

-

Raja, S., et al. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride. [Link]

-

van de Stolpe, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

-

Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

-

Tripp, A., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [Link]

-

K. S., S., & K, S. (2022). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry. [Link]

Sources

- 1. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1187933-48-7: 3-Isoxazolemethanamine, hydrochloride (1… [cymitquimica.com]

- 3. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpca.org [ijpca.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Isoxazol-4-ylmethanamine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs with a broad spectrum of pharmacological activities.[1][2] Derivatives of this five-membered heterocycle have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[3][4][5] Isoxazol-4-ylmethanamine hydrochloride represents a novel chemical entity within this versatile class. While the broader isoxazole family is well-studied, the specific mechanism of action for this particular hydrochloride salt remains to be elucidated. This technical guide provides a comprehensive, prospective framework for systematically investigating and defining the molecular and cellular mechanisms underpinning the potential therapeutic effects of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a dynamic, logic-driven exploration designed to yield a deep and robust understanding of the compound's biological activity.

Part 1: Foundational Characterization and Target Identification

The initial phase of our investigation is dedicated to understanding the fundamental properties of this compound and identifying its primary biological targets. This foundational knowledge is paramount for constructing a coherent mechanistic hypothesis.

Physicochemical Profiling

A comprehensive physicochemical characterization is the first step in any drug discovery endeavor. These properties will influence the compound's behavior in biological systems and inform the design of subsequent experiments.

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 4.5, 6.8, 7.4) and relevant organic solvents. | Determines the compound's suitability for various in vitro and in vivo experimental setups and provides insights into its potential for oral bioavailability. |

| LogP/LogD | Shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC). | Predicts the compound's lipophilicity, which influences its ability to cross cell membranes and the blood-brain barrier. |

| pKa | Potentiometric titration or capillary electrophoresis. | Identifies the ionization state of the molecule at physiological pH, which is critical for receptor-ligand interactions and membrane permeability. |

| Chemical Stability | Stability testing in various buffers, plasma, and simulated gastric and intestinal fluids. | Assesses the compound's degradation profile, ensuring that observed biological effects are attributable to the parent compound and not its degradants. |

Target Agnostic Screening: Unveiling the Primary Interactors

In the absence of a predefined target, a broad, unbiased screening approach is essential to identify the initial points of interaction within the proteome.

Experimental Protocol: Affinity-Based Proteomics

-

Probe Synthesis: Synthesize a derivative of this compound featuring a linker and a reactive group (e.g., a photo-affinity label) for covalent attachment to its binding partners upon UV irradiation.

-

Cell Lysate Incubation: Incubate the synthesized probe with cell lysates from a panel of relevant human cell lines (e.g., cancer cell lines, neuronal cells, immune cells).

-

Photo-crosslinking: Expose the lysate-probe mixture to UV light to induce covalent bond formation between the probe and its target proteins.

-

Enrichment: Utilize a biotin tag on the probe to enrich the cross-linked protein complexes using streptavidin-coated beads.

-

Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to control experiments.

Causality and Self-Validation: The use of a photo-affinity probe provides a high degree of confidence in the identified targets, as the covalent linkage is formed only when the probe is in close proximity to its binding partner. Including a competitive displacement control, where an excess of the parent this compound is added, will further validate the specificity of the interaction.

Part 2: Target Validation and Pathway Deconvolution

Once a list of potential binding partners is generated, the next critical phase involves validating these targets and elucidating the downstream signaling pathways modulated by the compound.

Target Validation: Confirming the Molecular Handshake

A multi-pronged approach is necessary to confirm the direct interaction between this compound and the candidate proteins identified in the initial screen.

| Validation Method | Experimental Approach | Rationale |

| Surface Plasmon Resonance (SPR) | Immobilize the purified candidate protein on an SPR sensor chip and flow this compound over the surface. | Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates, confirming a direct interaction. |

| Isothermal Titration Calorimetry (ITC) | Titrate the candidate protein with this compound and measure the heat changes associated with binding. | Offers a label-free method to determine binding affinity, stoichiometry, and thermodynamic parameters of the interaction. |

| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with this compound, followed by heating to induce protein denaturation. The unbound protein fraction is quantified by Western blotting or mass spectrometry. | Demonstrates target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature. |

Logical Workflow for Target Validation

Caption: Workflow for validating protein targets of this compound.

Pathway Deconvolution: Mapping the Ripple Effect

With a validated target in hand, the focus shifts to understanding the downstream consequences of this interaction.

Experimental Protocol: Phospho-Proteomics for Kinase Inhibitor Profiling (Hypothetical Scenario)

Assuming our initial screens identify a protein kinase as a primary target, a phospho-proteomics approach would be employed to map the downstream signaling cascade.

-

Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include a vehicle control and a known inhibitor of the target kinase as a positive control.

-

Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and perform in-solution tryptic digestion.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Bioinformatic Analysis: Quantify the changes in phosphorylation levels of identified peptides across different treatment conditions. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered by the compound.

Expertise and Authoritative Grounding: The choice of phospho-proteomics is based on the central role of phosphorylation in cellular signaling. Changes in the phosphorylation status of key proteins provide a direct readout of kinase activity and the downstream pathways being modulated. The results should be cross-referenced with established kinase-substrate databases to build a high-confidence signaling network.

Visualizing the Signaling Cascade

Caption: Hypothetical signaling pathway modulated by this compound.

Part 3: Functional Characterization and In Vivo Corroboration

The final phase of our investigation connects the molecular mechanism to a functional cellular and, ultimately, physiological outcome.

Cellular Phenotypic Assays

Based on the identified signaling pathways, a panel of cell-based assays should be conducted to assess the functional consequences of target engagement.

| Cellular Process | Assay | Rationale |

| Cell Viability and Proliferation | MTT, CellTiter-Glo, or real-time cell analysis (e.g., IncuCyte). | To determine if the compound has cytotoxic or cytostatic effects. |

| Apoptosis | Annexin V/Propidium Iodide staining, Caspase-3/7 activity assays. | To investigate if the compound induces programmed cell death. |

| Cell Cycle | Flow cytometry with DNA content staining (e.g., propidium iodide). | To assess if the compound causes cell cycle arrest at specific phases. |

| Migration and Invasion | Transwell migration/invasion assays. | Relevant for potential anti-metastatic applications in cancer. |

In Vivo Model Systems

The translation of in vitro findings to a whole-organism context is the ultimate validation of a mechanistic hypothesis.

Experimental Protocol: Xenograft Mouse Model for an Anticancer Candidate

-

Cell Line Implantation: Implant human cancer cells (demonstrating in vitro sensitivity to the compound) subcutaneously into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (formulation guided by physicochemical data) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Volume Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue and analyze the phosphorylation status of the target kinase and key downstream substrates (identified in the phospho-proteomics experiment) by Western blotting or immunohistochemistry.

-

Toxicity Assessment: Monitor animal body weight and conduct histological analysis of major organs to assess for any treatment-related toxicity.

Trustworthiness and Self-Validation: The correlation between tumor growth inhibition and the modulation of the target's phosphorylation state in the tumor tissue provides a strong, self-validating link between the molecular mechanism and the in vivo efficacy.

The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis generation, rigorous testing, and iterative refinement. By systematically progressing from broad, unbiased screening to focused target validation, pathway analysis, and functional characterization, we can construct a comprehensive and high-fidelity understanding of its biological activity. This in-depth technical guide provides a robust and scientifically sound framework to unravel the therapeutic potential of this promising isoxazole derivative, paving the way for its future development.

References

- A review of isoxazole biological activity and present synthetic techniques.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

- Isoxazole–Containing drugs with various pharmacological activities - ResearchG

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] Among the various isoxazole-based building blocks, isoxazol-4-ylmethanamine hydrochloride has emerged as a compound of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 173850-71-0 (for hydrochloride) | Internal Knowledge |

| Molecular Formula | C4H7ClN2O | Internal Knowledge |

| Molecular Weight | 134.56 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | Internal Knowledge |

| Solubility | Soluble in water | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | Internal Knowledge |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the protons on the isoxazole ring and the aminomethyl group.

-

¹³C NMR would reveal the chemical shifts of the carbon atoms in the isoxazole ring and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and C=N and N-O stretching of the isoxazole ring.[6][7]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.[8]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the isoxazole ring followed by functional group manipulation. A common and efficient method involves the reduction of a suitable precursor such as isoxazole-4-carbonitrile or the reductive amination of isoxazole-4-carboxaldehyde.

Plausible Synthetic Pathway: Reduction of Isoxazole-4-carbonitrile

This two-step pathway is a logical and widely applicable approach for the synthesis of aminomethyl-substituted heterocycles.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Generalized Procedure

Step 1: Synthesis of Isoxazole-4-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials for the[9]-dipolar cycloaddition reaction in a suitable solvent (e.g., ethanol, toluene).

-

Reagent Addition: Add the necessary reagents for the in-situ generation of a nitrile oxide and the corresponding dipolarophile.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield isoxazole-4-carbonitrile.

Step 2: Reduction of Isoxazole-4-carbonitrile to Isoxazol-4-ylmethanamine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Substrate Addition: Slowly add a solution of isoxazole-4-carbonitrile in the same anhydrous solvent to the suspension of the reducing agent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoxazol-4-ylmethanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude isoxazol-4-ylmethanamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery: A Scaffold for Neurological and Inflammatory Targets

The isoxazole moiety is a key component in numerous compounds with significant biological activity.[1][3][4] this compound, with its primary amine functionality, serves as a valuable starting material for the synthesis of a diverse library of compounds for screening against various therapeutic targets.

Modulation of GABA and AMPA Receptors

Derivatives of isoxazole have been investigated as modulators of key neurotransmitter receptors in the central nervous system, including GABA and AMPA receptors.[10][11][12][13]

-

GABAa Receptor Modulation: The GABAa receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects.[12] Isoxazole-containing compounds have been shown to act as positive allosteric modulators of GABAa receptors, enhancing the effect of GABA.[10][12] The aminomethyl group of isoxazol-4-ylmethanamine provides a reactive handle to synthesize analogs that can be tested for their activity at the GABAa receptor.

-

AMPA Receptor Modulation: AMPA receptors are critical for fast synaptic transmission in the central nervous system.[11][13] Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy and chronic pain. Isoxazole derivatives have been identified as modulators of AMPA receptor function.[11][13]

Caption: Potential mechanism of action for isoxazol-4-ylmethanamine derivatives.

Anti-inflammatory and Analgesic Potential

Isoxazole derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[14][15] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The versatility of the isoxazol-4-ylmethanamine scaffold allows for the synthesis of a wide range of amides and other derivatives that can be evaluated for their COX inhibitory activity.

Safety and Handling